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molecular formula C8H8N2O2 B166641 Phthalamide CAS No. 88-96-0

Phthalamide

Cat. No. B166641
M. Wt: 164.16 g/mol
InChI Key: NAYYNDKKHOIIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759499B2

Procedure details

Compound 3 (2.5 g) was treated with N-(3-bromopropyl)phthalimide (2.19 g) and diisopropylethylamine (2 ml) in DMF (10 ml). The reaction mixture was heated at 100° C. for 3 hours and then diluted with chloroform (300 ml) and extracted with water (4×300 ml). The chloroform was removed on a rotary evaporator and the residue subjected to flash chromatography using chloroform and methanol/chloroform as eluants to obtain the desired phthlamide adduct (Compound 4). Hydrazine hydrate (0.75 ml) was added to a solution of the phthalimide compound 4 (1.7 g) in 100% reagent alcohol (100 ml). The reaction mix was refluxed overnight and cooled to room temperature for about 1 hr. The reaction mix was then cooled at 4° C. overnight and the precipitate obtained by filtration. The solid was washed with ethanol chilled to −20° C. (2×20 ml) and dried in vacuo. The residue was dissolved in chloroform (300 ml), filtered and extracted twice with water (200 ml). The chloroform was removed on a rotary evaporator to give 1,4-Bis[(3-(3-aminopropyl)-oleoylamino)-2-hydroxypropyl]piperazine (Compound 5) in a quantitative yield. This material was acidified with HCL in dioxane and purified on reverse phase (C-18) flash chromatography using aqueous methanol as eluant and characterized by TLC and mass spectrometry.
Name
Compound 3
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:19]CC(O)CN1CCN(CC(O)CNCCCCCCCCC=CCCCCCCCC)CC1)CCCCCCCC=CCCCCCCCC.BrCCC[N:57]1[C:61](=[O:62])[C:60]2=[CH:63][CH:64]=[CH:65][CH:66]=[C:59]2[C:58]1=[O:67].C(N(C(C)C)CC)(C)C>CN(C=O)C.C(Cl)(Cl)Cl>[C:58]([NH2:19])(=[O:67])[C:59]1[C:60](=[CH:63][CH:64]=[CH:65][CH:66]=1)[C:61]([NH2:57])=[O:62]

Inputs

Step One
Name
Compound 3
Quantity
2.5 g
Type
reactant
Smiles
C(CCCCCCCC=CCCCCCCCC)NCC(CN1CCN(CC1)CC(CNCCCCCCCCC=CCCCCCCCC)O)O
Name
Quantity
2.19 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water (4×300 ml)
CUSTOM
Type
CUSTOM
Details
The chloroform was removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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